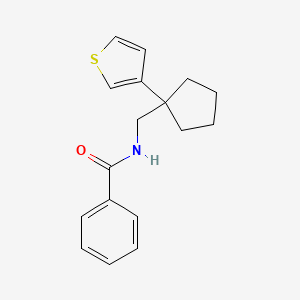

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c19-16(14-6-2-1-3-7-14)18-13-17(9-4-5-10-17)15-8-11-20-12-15/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEOENILRWRBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves the reaction of a thiophene-substituted cyclopentylamine with benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

Starting Materials: Thiophene-substituted cyclopentylamine and benzoyl chloride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Solvent: Anhydrous dichloromethane or tetrahydrofuran is commonly used as the solvent.

Catalyst: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclopentylmethylamine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring and a benzamide moiety, which are known to impart specific chemical reactivity and biological activity. Its chemical structure can be represented as follows:This structure allows it to function as a versatile building block in organic synthesis.

Chemistry

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide serves as an important building block for synthesizing more complex molecules. Its unique functional groups enable various chemical transformations, including:

- Oxidation: Formation of hydroxyl derivatives.

- Reduction: Conversion to amines.

- Substitution: Generation of diverse thiophene derivatives.

These reactions are crucial for developing new compounds with enhanced properties or activities.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiophene have demonstrated significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values ranging from 4.37 μM to 8.03 μM .

Mechanism of Action: The proposed mechanisms include apoptosis induction and inhibition of key enzymes involved in cancer metabolism, such as dihydrofolate reductase.

Medicine

In medicinal chemistry, N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

- Pain Management: Investigations into its analgesic effects are ongoing, with hopes of developing new pain relief medications.

Research indicates that compounds with similar structures could be optimized for better efficacy and safety profiles in clinical applications .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor allows for the synthesis of specialized materials that can be used in various applications, including:

- Catalysis: It may serve as a catalyst in specific chemical reactions.

- Material Science: The compound's unique properties can contribute to the development of advanced materials with tailored functionalities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and its derivatives:

-

Antitumor Activity Study:

- A study demonstrated that thiophene derivatives significantly inhibited tumor growth in vitro. The mechanism involved targeting specific enzymes linked to cancer cell metabolism.

- Results indicated a substantial reduction in cell viability across multiple cancer cell lines.

- Antimicrobial Efficacy:

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide -like analogs based on synthesis, structural features, and pharmacological activity. Key compounds are derived from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Flexibility :

- The thiophen-3-yl group is a common feature in D3 receptor ligands (e.g., compounds in ), enhancing π-π stacking interactions with aromatic residues in receptor binding pockets.

- Cyclopentyl/cyclohexylmethyl groups (e.g., in ) improve metabolic stability by shielding labile functional groups from enzymatic degradation.

Synthetic Efficiency :

- Yields vary significantly based on substituents. For example, diazepane-linked compounds (56% in ) outperform piperazine derivatives (48% in ) due to milder reaction conditions.

- Bulky substituents (e.g., trifluoromethylphenyl in ) may reduce yields due to steric hindrance during coupling reactions.

Pharmacological Profiles: D3 Receptor Ligands: Compounds with piperazine or diazepane linkers (e.g., ) exhibit nanomolar binding affinity (Ki < 10 nM) for D3 receptors, critical for treating neurological disorders. Glycine Transport Inhibition: Org-25543 demonstrates potent inhibition (IC50 ~50 nM), useful in pain management and neuroprotection.

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide features a thiophene ring, a cyclopentyl group, and a benzamide moiety. This unique structure allows for various interactions with biological targets, making it a subject of interest for drug development.

The biological activity of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : The thiophene moiety can engage in π-π stacking interactions with aromatic residues in protein structures, while the benzamide group can form hydrogen bonds, enhancing binding affinity to target proteins .

Biological Activities

Research has indicated several biological activities associated with N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria and fungi, indicating potential applications in treating infections.

- Anticancer Activity : Investigations into the compound's cytotoxic effects against cancer cell lines have shown promising results, suggesting it may serve as a lead compound in cancer therapy .

Case Studies

Several studies have explored the biological activity of compounds related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide:

- In a study examining derivatives of thiophene-based compounds, one derivative exhibited an IC50 value of 900 nM against specific cancer cell lines . This highlights the potential for structural modifications to enhance biological activity.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.